2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methyl group and an aminoethanol group . The InChI code for this compound is 1S/C8H12N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h2-5,11H,6-7H2,1H3 .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 152.2 . It is a solid at room temperature . The melting point of this compound is between 87-88 degrees Celsius .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in cell signaling, growth, and division .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
Inhibition of tyrosine kinases by similar compounds can affect various signaling pathways involved in cell growth and division . The downstream effects of this inhibition can lead to the control of diseases like leukemia .
Result of Action
Similar compounds that inhibit tyrosine kinases can lead to the disruption of cell signaling pathways, potentially controlling the growth and division of cells .
Advantages and Limitations for Lab Experiments
One advantage of using 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL in lab experiments is its high affinity and selectivity for α4β2 nAChRs, which allows for specific targeting of these receptors. However, this compound's moderate affinity for α7 nAChRs may lead to off-target effects in experiments where these receptors are also present. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its use in some experiments.
Future Directions
Future research on 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL could focus on its potential therapeutic applications in humans, particularly in the treatment of cognitive disorders and chronic pain. Additionally, further studies could investigate the mechanism of action of this compound at the molecular level, as well as its effects on other receptors and neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could increase its accessibility for research purposes.
Synthesis Methods
2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL can be synthesized through a multi-step process starting with the reaction of 3-chloro-4-methylpyridine with sodium cyanide to form 4-methylpyridine-3-carbonitrile. This intermediate is then reacted with sodium borohydride to form 4-methylpyridin-3-ylmethanol. Finally, the amine group of the resulting compound is protected with a tert-butyloxycarbonyl group, and the hydroxyl group is deprotected using trifluoroacetic acid to yield this compound.
Scientific Research Applications
2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function, addiction, and pain modulation. This compound has also been shown to have a moderate affinity for α7 nAChRs, which are involved in inflammation and neuroprotection.
Safety and Hazards
properties
IUPAC Name |
2-[(4-methylpyridin-3-yl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-2-3-10-6-9(8)7-11-4-5-12/h2-3,6,11-12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRJPOHUHOQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.